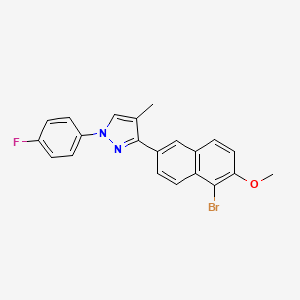
3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole” typically involves the following steps:
Formation of the Naphthyl Intermediate: The starting material, 5-bromo-6-methoxy-2-naphthol, is synthesized through bromination and methoxylation reactions.
Coupling with Fluorophenyl Group: The naphthyl intermediate is then coupled with 4-fluorophenyl hydrazine under acidic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base to form the pyrazole ring.
Methylation: The final step involves methylation of the pyrazole ring to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the bromine and fluorine substituents.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include dehalogenated derivatives.
Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology and Medicine
Biochemistry: Used in studies of enzyme inhibition and receptor binding.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Electronics: Incorporation into organic semiconductors and other electronic materials.
作用机制
The mechanism of action of “3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole” involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication and transcription.
相似化合物的比较
Similar Compounds
- 3-(5-bromo-6-methoxy-2-naphthyl)-1-phenyl-4-methyl-1H-pyrazole
- 3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-chlorophenyl)-4-methyl-1H-pyrazole
- 3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-methylphenyl)-4-methyl-1H-pyrazole
Uniqueness
The presence of the 4-fluorophenyl group in “3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole” imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
3-(5-bromo-6-methoxynaphthalen-2-yl)-1-(4-fluorophenyl)-4-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2O/c1-13-12-25(17-7-5-16(23)6-8-17)24-21(13)15-3-9-18-14(11-15)4-10-19(26-2)20(18)22/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLJHESHMVDJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C2=CC3=C(C=C2)C(=C(C=C3)OC)Br)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














